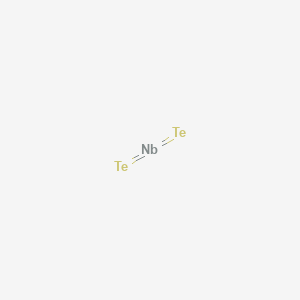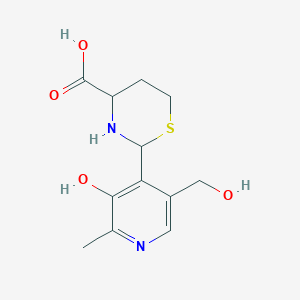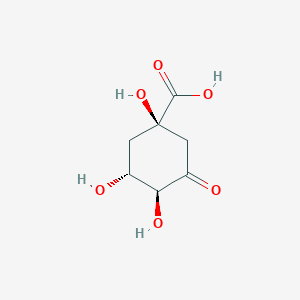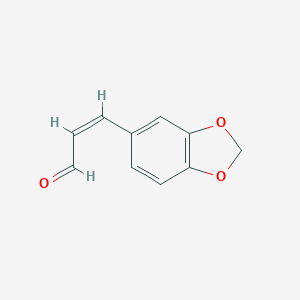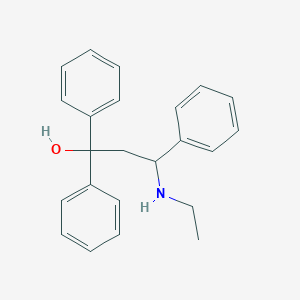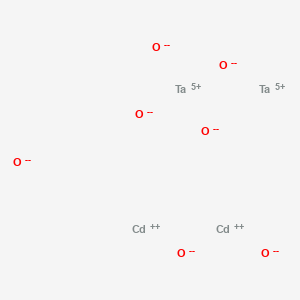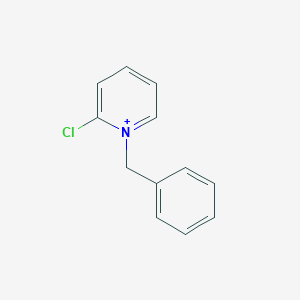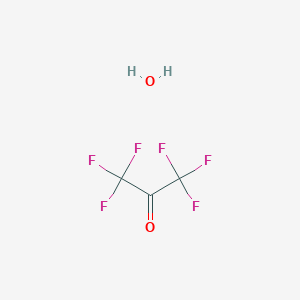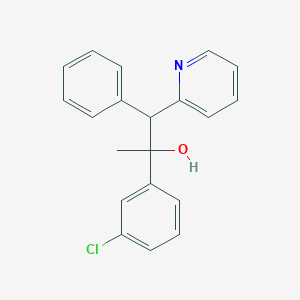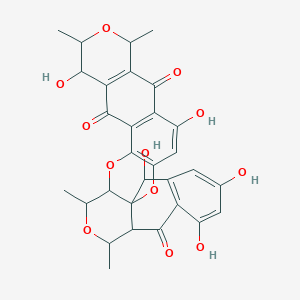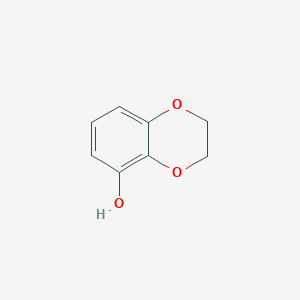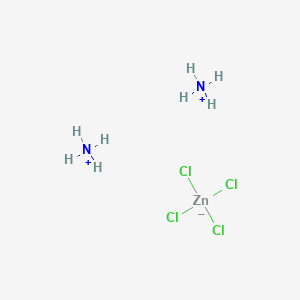
2,3,4-Trimethylquinoline 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4-Trimethylquinoline 1-oxide (TQO) is a chemical compound that has been extensively studied for its potential applications in scientific research. TQO is a heterocyclic compound that contains a quinoline ring and a methyl group on each of the 2, 3, and 4 positions. The compound has been found to possess unique properties that make it useful in various research applications.
Wirkmechanismus
Further research is needed to fully understand the mechanism of action of 2,3,4-Trimethylquinoline 1-oxide.
3. Study of Antioxidant Properties: Further research is needed to fully understand the antioxidant properties of 2,3,4-Trimethylquinoline 1-oxide and its potential applications in the treatment of oxidative stress-related diseases.
4. Study of Anticancer Properties: Further research is needed to fully understand the anticancer properties of 2,3,4-Trimethylquinoline 1-oxide and its potential applications in cancer research.
5. Study of Anti-inflammatory Properties: Further research is needed to fully understand the anti-inflammatory properties of 2,3,4-Trimethylquinoline 1-oxide and its potential applications in the treatment of inflammatory diseases.
Conclusion
In conclusion, 2,3,4-Trimethylquinoline 1-oxide (2,3,4-Trimethylquinoline 1-oxide) is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound possesses unique properties that make it useful in various research applications, including fluorescence imaging, antioxidant activity, and cancer research. Further research is needed to fully understand the mechanism of action of 2,3,4-Trimethylquinoline 1-oxide and its potential applications in various fields.
Biochemische Und Physiologische Effekte
2,3,4-Trimethylquinoline 1-oxide has been found to possess several biochemical and physiological effects, including:
1. Antioxidant Activity: 2,3,4-Trimethylquinoline 1-oxide has been shown to possess antioxidant activity, which makes it useful in the study of oxidative stress and related diseases.
2. Anticancer Properties: 2,3,4-Trimethylquinoline 1-oxide has been found to possess anticancer properties, making it a potential candidate for cancer research.
3. Anti-inflammatory Properties: 2,3,4-Trimethylquinoline 1-oxide has been found to possess anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2,3,4-Trimethylquinoline 1-oxide has several advantages and limitations for lab experiments. Some of the advantages include:
1. Fluorescent Properties: 2,3,4-Trimethylquinoline 1-oxide is a fluorescent compound, which makes it useful in fluorescence imaging applications.
2. Antioxidant Activity: 2,3,4-Trimethylquinoline 1-oxide has been found to possess antioxidant activity, which makes it useful in the study of oxidative stress and related diseases.
3. Anticancer Properties: 2,3,4-Trimethylquinoline 1-oxide has been found to possess anticancer properties, making it a potential candidate for cancer research.
Some of the limitations of 2,3,4-Trimethylquinoline 1-oxide include:
1. Toxicity: 2,3,4-Trimethylquinoline 1-oxide has been found to be toxic at high concentrations, which could limit its use in certain applications.
2. Limited Research: Despite its potential applications, there is limited research on the compound, which could limit its use in certain applications.
List of
Zukünftige Richtungen
There are several future directions for the study of 2,3,4-Trimethylquinoline 1-oxide, including:
1. Development of Novel
Synthesemethoden
2,3,4-Trimethylquinoline 1-oxide can be synthesized through several methods, including the oxidation of 2,3,4-trimethylquinoline or the reaction of 2,3,4-trimethylquinoline with hydrogen peroxide and a catalyst. The most common method for synthesizing 2,3,4-Trimethylquinoline 1-oxide is through the oxidation of 2,3,4-trimethylquinoline using potassium permanganate.
Wissenschaftliche Forschungsanwendungen
2,3,4-Trimethylquinoline 1-oxide has been extensively studied for its potential applications in scientific research. The compound has been found to possess unique properties that make it useful in various research applications, including:
1. Fluorescence Imaging: 2,3,4-Trimethylquinoline 1-oxide is a fluorescent compound that emits a blue-green fluorescence when excited with visible light. This property makes it useful in fluorescence imaging applications, such as labeling of cells and tissues.
2. Antioxidant Activity: 2,3,4-Trimethylquinoline 1-oxide has been found to possess antioxidant activity, which makes it useful in the study of oxidative stress and related diseases.
3. Cancer Research: 2,3,4-Trimethylquinoline 1-oxide has been shown to possess anticancer properties, making it a potential candidate for cancer research.
Eigenschaften
IUPAC Name |
2,3,4-trimethyl-1-oxidoquinolin-1-ium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-8-9(2)11-6-4-5-7-12(11)13(14)10(8)3/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGJCXVIQBTQPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2[N+](=C1C)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4-Trimethylquinoline 1-oxide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

